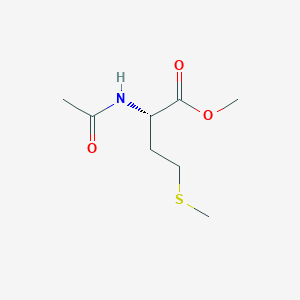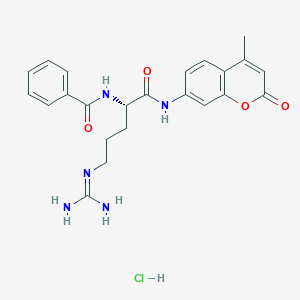
AC-MET-OME
説明
N-Acetyl-L-methionine methyl ester, also known as N-Acetyl-L-methionine methyl ester, is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205,27 g/mole. The purity is usually 95%.
The exact mass of the compound N-Acetyl-L-methionine methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Acetyl-L-methionine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-methionine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
放射線および光誘起酸化研究
AC-MET-OMEは、無酸素条件下でのペプチド主鎖中のメチオニンの酸化経路を調べる研究において生体模倣モデルとして使用されてきました . この研究は、活性酸素種 (ROS) が生体分子に及ぼす影響を理解するために不可欠です。
経口バイオアベイラビリティと溶解性の向上
This compoundのようなアミノ酸のN-アセチル化は、経口バイオアベイラビリティ、親油性、水溶性を大幅に改善することがわかった . これにより、this compoundはペプチドベースの薬物構造の開発において貴重な化合物になります。
翻訳後酸化からの保護
N-アセチル-L-メチオニン (N-AcMet) は、N-アセチル-L-トリプトファンと比較して、ヒト血清アルブミンを翻訳後酸化から保護する優れた保護剤であることがわかりました . これは、アルブミンやその他のタンパク質の貯蔵と保存における潜在的な用途を示唆しています。
生物医学的用途
This compoundを含むメチオニンベースのシステムは、その多機能性により生物医学的用途において計り知れない可能性を秘めています . これには、代謝、自然免疫、内因性抗酸化酵素の活性化における役割が含まれます。
保護されたグリシン誘導体の合成
関連化合物であるL-メチオニンメチルエステル塩酸塩は、保護されたグリシン誘導体、汎用性の高い非対称ビルディングブロックの合成に使用されます . これは、同様の合成プロセスにおけるthis compoundの潜在的な用途を示唆しています。
抗増殖および成長阻害効果
研究によると、N-アセチル-セレノメチオニンなどのセレン含有メチオニンアナログは、高いラジカル活性を示すがん細胞に対して抗増殖および成長阻害効果を示すことが示唆されています . これは、がん研究におけるthis compoundの潜在的な用途を開きます。
酵素合成
This compoundは、酵素合成プロセスで使用できます。 たとえば、メチオニンから誘導できるS-アデノシル-L-メチオニン (SAM) アナログは、メチルトランスフェラーゼによって基質にアルキル、アリル、およびベンジル部分などを転移させるために使用されます .
神経保護
関連化合物であるL-メチオニンは、パーキンソン病のin vitroモデルにおいて、酸化ストレスとミトコンドリアの機能不全から保護することがわかりました . これは、this compoundの潜在的な神経保護用途を示唆しています。
作用機序
Target of Action
As a derivative of the amino acid methionine, it may interact with enzymes and proteins that metabolize or bind to methionine .
Mode of Action
It’s known that n-methylation, a modification present in ac-met-ome, can significantly impact the interaction of amino acids with their targets . This modification can alter the conformation, solubility, and other properties of the amino acid, potentially affecting its interaction with target molecules .
Biochemical Pathways
This compound, as a methionine derivative, may be involved in methionine metabolism. Methionine metabolism, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
N-methylation, a characteristic feature of this compound, has been shown to improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures . The clog P values of all N-methylated peptides, including this compound, are greater than those of native compounds . This suggests that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
For instance, it may be involved in protein synthesis, as methionine is the initiator amino acid in this process .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its interaction with target molecules may be influenced by the presence of other molecules in the environment .
特性
IUPAC Name |
methyl (2S)-2-acetamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKSJIMTATAAS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35671-83-1 | |
| Record name | L-Methionine, N-acetyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl (2S)-2-acetamido-4-(methylsulfanyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ac-Met-OMe's enantiomeric purity in research?
A: this compound, also known as N-Acetyl-L-methionine methyl ester, is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. [] In biological systems, often only one enantiomer exhibits the desired activity. The lipase from Brucella thiophenivorans demonstrates high enantioselectivity towards this compound, preferentially producing the L-enantiomer with exceptional enantiomeric excess (>99%). [] This high enantiomeric purity is crucial for research applications, as it ensures accurate and reliable results, especially in studies investigating biological activity, enzymatic reactions, or chiral synthesis.
Q2: How do researchers study the oxidation of methionine in peptides and what role does this compound play in this research?
A: Understanding how methionine residues in peptides and proteins are oxidized by reactive oxygen species (ROS) is crucial for various biological and medical studies. Researchers utilize this compound as a simplified model peptide backbone to study this process. [] By using techniques like pulse radiolysis and mass spectrometry, scientists can identify transient species and stable products formed during the reaction of this compound with hydroxyl radicals (HO•) generated by ionizing radiation. [] This research provides valuable insights into the mechanisms of oxidative stress and damage to proteins.
Q3: Can you elaborate on the use of computational chemistry in understanding the reactivity of this compound with radicals?
A: Density functional theory (DFT) calculations are invaluable tools in computational chemistry that help predict the reactivity of molecules. In the case of this compound, DFT calculations have been employed to study its reaction with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals. [] These calculations revealed that the reaction proceeds through radical hydrogen atom transfer (HAT) from specific positions within the this compound molecule. [] Such insights help researchers understand the susceptibility of this compound and, by extension, methionine residues in proteins, to oxidative damage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)









